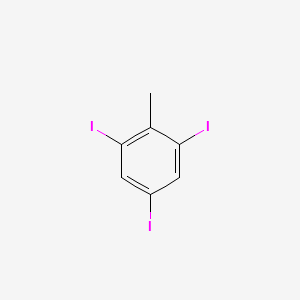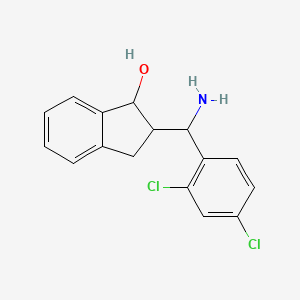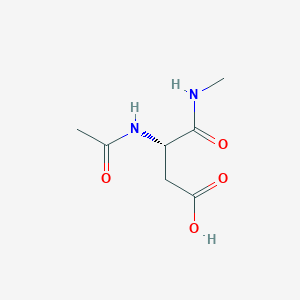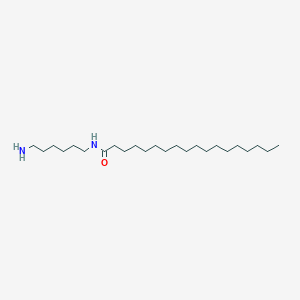
N-(6-Aminohexyl)octadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Aminohexyl)octadecanamide: is a compound with the molecular formula C24H50N2O . . This compound is characterized by the presence of an amino group attached to a hexyl chain, which is further connected to an octadecanamide moiety. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Aminohexyl)octadecanamide typically involves the reaction of octadecanoic acid with 6-aminohexanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process while maintaining product quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: N-(6-Aminohexyl)octadecanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the amide bond can produce primary amines .
Applications De Recherche Scientifique
Chemistry: N-(6-Aminohexyl)octadecanamide is used as a building block in the synthesis of complex organic molecules. It is also employed in the preparation of functionalized polymers and surfactants .
Biology: In biological research, this compound is used as a ligand for studying receptor-ligand interactions. It is also utilized in the development of biomaterials and drug delivery systems .
Medicine: Its ability to interact with biological membranes makes it a candidate for drug formulation and delivery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, lubricants, and coatings. Its unique properties make it suitable for various applications in materials science and engineering .
Mécanisme D'action
The mechanism of action of N-(6-Aminohexyl)octadecanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The amino group can form hydrogen bonds with target molecules, facilitating binding and subsequent biological effects. The compound may also interact with lipid membranes, altering their properties and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Octadecanamide: A fatty amide of stearic acid with similar structural features but lacking the aminohexyl group.
N-(6-Aminohexyl)hexadecanamide: A similar compound with a shorter alkyl chain, which may exhibit different physical and chemical properties.
Uniqueness: N-(6-Aminohexyl)octadecanamide is unique due to the presence of both an amino group and a long alkyl chain. This combination imparts distinct properties, such as enhanced solubility in organic solvents and the ability to form stable complexes with various molecules. These features make it valuable in diverse scientific and industrial applications .
Propriétés
Numéro CAS |
29474-30-4 |
|---|---|
Formule moléculaire |
C24H50N2O |
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
N-(6-aminohexyl)octadecanamide |
InChI |
InChI=1S/C24H50N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-24(27)26-23-20-17-16-19-22-25/h2-23,25H2,1H3,(H,26,27) |
Clé InChI |
ICQFRRJLHWOPHQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678419.png)

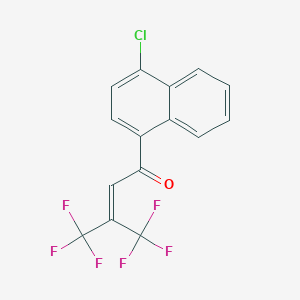
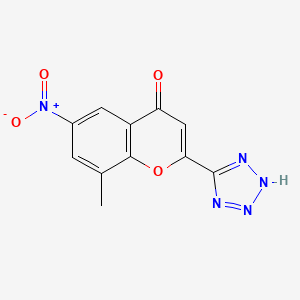
![1h-Imidazo[1,5-a]benzimidazole](/img/structure/B14678444.png)

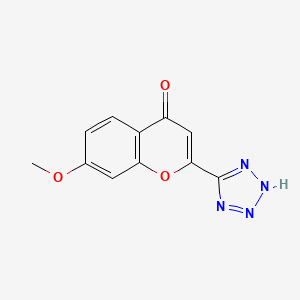
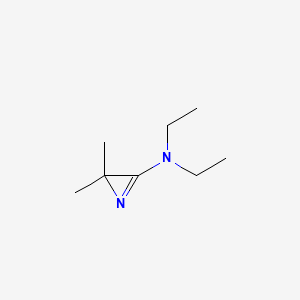
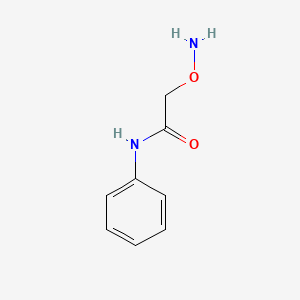
![14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B14678478.png)
